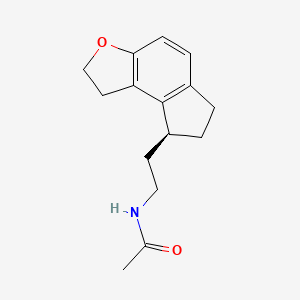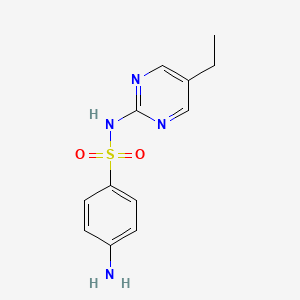
Tricin 7-O-glucuronide
Overview
Description
Tricin 7-O-glucuronide is a flavonoid found in Alfalfa (Medicago sativa L.) . It belongs to the class of organic compounds known as flavonoid-7-o-glucuronides, which are phenolic compounds containing a flavonoid moiety that is O-glycosidically linked to glucuronic acid at the C7-position .
Synthesis Analysis
The synthesis of Tricin 7-O-glucuronide involves a complex biosynthetic pathway. This pathway involves several enzymes and intermediate compounds . A similar flavonoid glycoside, scutellarin-7-O-glucuronide, has been synthesized in eight steps from a chalcone derivative .Molecular Structure Analysis
The molecular formula of Tricin 7-O-glucuronide is C23H22O13 . The structure includes a flavonoid moiety and a glucuronic acid moiety .Physical And Chemical Properties Analysis
Tricin 7-O-glucuronide is a yellow amorphous powder . The UV maximum absorptions (MeOH) at 248 and 350 nm are characteristic of flavonoids . Other physical and chemical properties such as solubility and pKa are not well-documented .Scientific Research Applications
Antitumor Activity
- Tricin 7-O-glucuronide has shown potential in antitumor activity. A study isolated a new flavonoid glycoside, tricin-7-O-(β-glucuronide-6″-butyl ester), from Dodartia orientalis, demonstrating antitumor activity against human tumor cell lines HepG2 and HeLa (Xu et al., 2016).
Bioavailability Improvement
- Research focused on enhancing the bioavailability of tricin through the synthesis of tricin-amino acid derivatives, with the tricin-alanine-glutamic acid conjugate showing improved stability and excellent bioavailability after oral administration (Ninomiya et al., 2011).
Cerebral Ischemia Protection
- Tricin 7-glucoside, closely related to tricin 7-O-glucuronide, has been investigated for its protective effects against cerebral ischemia. It was found to alleviate cerebral ischemia/reperfusion injury, suggesting neuroprotective potential (Jiang et al., 2012).
Anti-Diabetic Potential
- A study demonstrated that tricin can significantly increase glucose uptake in mouse skeletal muscle cells, hinting at its potential as an anti-diabetic agent. This effect was mediated through the activation of signaling pathways involved in glucose metabolism (Kim et al., 2016).
Antioxidant and Antiproliferative Activities
- Tricin derivatives have exhibited antioxidant and antiproliferative activities. A specific tricin derivative isolated from sugarcane juice showed higher selectivity towards breast cancer cells and significant antioxidant properties (Duarte-Almeida et al., 2007).
Anti-Inflammatory Effects
- Research on tricin has shown it to possess anti-inflammatory properties. In a study using macrophages, tricin was found to inhibit the production of pro-inflammatory cytokines and modulate key inflammatory pathways (Lee & Imm, 2017).
Potential as a Nutraceutical
- Tricin's presence in cereal grains and its health-promoting effects have led to suggestions for its development as a nutraceutical. Metabolic engineering strategies are proposed to increase its accumulation in wheat grain endosperm (Zhou & Ibrahim, 2010).
Antileishmanial and Immunomodulatory Effects
- Tricin isolated from the leaves of Casearia arborea showed notable antileishmanial activity and immunomodulatory effects, suggesting its potential in leishmaniasis treatment (Santos et al., 2017).
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O13/c1-32-14-3-8(4-15(33-2)17(14)26)12-7-11(25)16-10(24)5-9(6-13(16)35-12)34-23-20(29)18(27)19(28)21(36-23)22(30)31/h3-7,18-21,23-24,26-29H,1-2H3,(H,30,31)/t18-,19-,20+,21-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWFFBNADKDQPV-KHYDEXNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314314 | |
| Record name | Tricin 7-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricin 7-O-glucuronide | |
CAS RN |
32769-02-1 | |
| Record name | Tricin 7-O-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32769-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricin 7-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



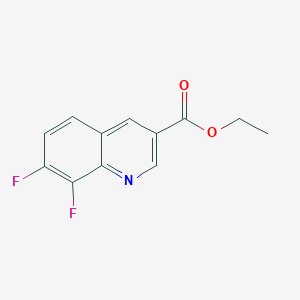
![(2S,3R)-Ethyl-2-amino-3-[4-(methylsulfonyl)phenyl]-3-hydroxy-propanoate](/img/structure/B3327180.png)
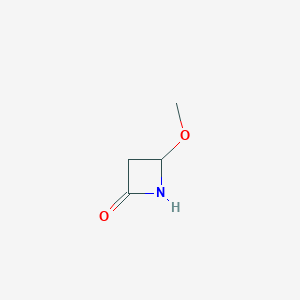
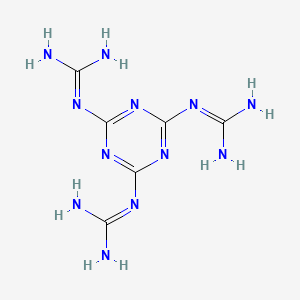
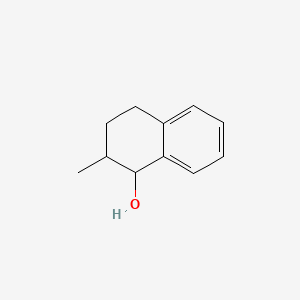
![[[(2S,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]-phosphonooxymethyl] dihydrogen phosphate](/img/structure/B3327221.png)

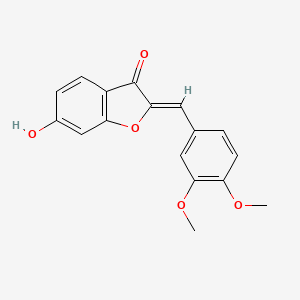
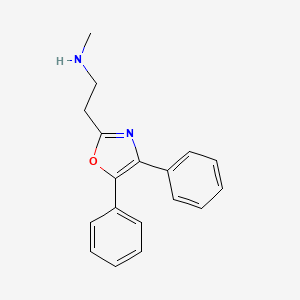
![(2s)-2-[2-[[(1r)-1-(Hydroxymethyl)propyl]amino]ethylamino]butan-1-ol](/img/structure/B3327240.png)

